molecular formula C15H19NO3S B5974709 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide

Cat. No.: B5974709
M. Wt: 293.4 g/mol
InChI Key: KDFJZHVGYJEGSQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide is a synthetic organic compound. It belongs to the class of compounds known as thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a thiophene ring with a sulfone group and a propanamide moiety substituted with methyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.

    Oxidation to Sulfone: The thiophene ring is then oxidized to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amidation Reaction: The final step involves the reaction of the sulfone-substituted thiophene with 2-methyl-N-(2-methylphenyl)propanamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation of the compound can lead to the formation of sulfoxides or other higher oxidation states.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide .
  • N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide .
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(o-tolyl)acetamide .

Uniqueness

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both methyl and methylphenyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-11(2)15(17)16(13-8-9-20(18,19)10-13)14-7-5-4-6-12(14)3/h4-9,11,13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFJZHVGYJEGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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